molecular formula C8H4Na2O7S B12662766 Disodium hydrogen sulphonatophthalate CAS No. 51821-29-5

Disodium hydrogen sulphonatophthalate

Cat. No.: B12662766
CAS No.: 51821-29-5
M. Wt: 290.16 g/mol
InChI Key: BCGXFGYEIOZHET-UHFFFAOYSA-L
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Description

Disodium hydrogen sulphonatophthalate (hypothetical structure: C₈H₅O₇S₂Na₂) is a disodium salt derived from the sulfonation of phthalic acid. While direct literature on this compound is scarce, structural analogs suggest it is likely a water-soluble aromatic sulfonate with applications in industrial chemistry, pharmaceuticals, or material science. Sulfonated phthalates are often used as surfactants, dye intermediates, or controlled-release agents due to their ionic and aromatic properties. The compound’s sulfonate groups enhance solubility and stability, while the phthalate backbone may confer rigidity or binding affinity .

Properties

CAS No.

51821-29-5

Molecular Formula

C8H4Na2O7S

Molecular Weight

290.16 g/mol

IUPAC Name

disodium;2-carboxy-3-sulfonatobenzoate

InChI

InChI=1S/C8H6O7S.2Na/c9-7(10)4-2-1-3-5(16(13,14)15)6(4)8(11)12;;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);;/q;2*+1/p-2

InChI Key

BCGXFGYEIOZHET-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)[O-])C(=O)O)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium hydrogen sulphonatophthalate typically involves the sulfonation of phthalic anhydride followed by neutralization with sodium hydroxide. The reaction conditions include controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale sulfonation processes, where phthalic anhydride is reacted with sulfuric acid, followed by neutralization with sodium hydroxide. The product is then purified through crystallization and filtration processes to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Disodium hydrogen sulphonatophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonate salts, and substituted sulphonatophthalate compounds .

Scientific Research Applications

Disodium hydrogen sulphonatophthalate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of disodium hydrogen sulphonatophthalate involves its interaction with specific molecular targets and pathways. It can act as a catalyst in certain chemical reactions, facilitating the conversion of reactants to products. In biological systems, it may interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Solubility (Water) Key Applications Toxicity Profile
Disodium Hydrogen Sulphonatophthalate* N/A C₈H₅O₇S₂Na₂ (hypothetical) High (predicted) Research, surfactants, dyes Likely irritant (inferred)
Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate 842-18-2 C₁₀H₆K₂O₁₀S₂ >100 g/L Dye intermediate Severe eye irritation
Disodium Laureth Sulfosuccinate 36409-57-1 C₁₆H₂₈Na₂O₇S Miscible Personal care surfactants Low acute toxicity
Sodium Naphthalene Sulfonate Not Specified C₁₀H₇NaO₃S >50 g/L Concrete dispersant Skin irritation
Sodium Hydrogen Sulphate Monohydrate 10034-88-5 NaHSO₄·H₂O 28.6 g/100 mL Laboratory reagent Corrosive, toxic fumes

*Hypothetical data inferred from structural analogs.

Research Findings and Contradictions

  • Stability vs. Function: While sulfonated aromatics like Dipotassium 7-hydroxynaphthalene-1,3-disulphonate exhibit high stability, H₂S donors like NaHS are unstable, highlighting a trade-off between structural robustness and reactive functionality .
  • Toxicity Variability : Sodium naphthalene sulfonate shows low acute toxicity compared to the severe irritancy of hydroxynaphthalene disulphonates, emphasizing the role of substituent groups in hazard profiles .
  • Pharmacological Potential: No direct evidence links sulphonatophthalates to H₂S release, but structural modifications (e.g., ester linkages) could theoretically enable controlled release, unlike NaHS .

Biological Activity

Disodium hydrogen sulphonatophthalate is a compound that has garnered attention in various biological studies due to its potential applications and effects on living organisms. This article reviews its biological activity, focusing on its interactions with cellular systems, potential toxicity, and applications in environmental science.

This compound, also known as sodium hydrogen phthalate, is represented by the chemical formula C₈H₆Na₂O₄S. It is a derivative of phthalic acid, which is widely used in industrial applications. Understanding its chemical properties is crucial for assessing its biological interactions.

1. Antioxidant Activity

Research indicates that phthalates, including this compound, can influence oxidative stress in cells. A study demonstrated that exposure to certain phthalates led to increased reactive oxygen species (ROS) production in human erythrocytes. This increase in ROS can disturb the redox balance, potentially leading to cellular damage and increased methemoglobin levels .

2. Enzymatic Effects

The compound has been shown to affect the activity of key antioxidant enzymes:

  • Superoxide Dismutase (SOD) : A significant decrease in SOD activity was observed after exposure to this compound at concentrations starting from 2.5 µg/mL.
  • Catalase (CAT) : Increased CAT activity was noted at higher concentrations (5 µg/mL), indicating a compensatory response to oxidative stress.
  • Glutathione Peroxidase (GSH-Px) : A decrease in GSH-Px activity was recorded, suggesting potential impairment of cellular antioxidant defenses .

Case Study: Erythrocyte Interaction

A detailed case study examined the effects of this compound on human erythrocytes. The study found that exposure to this compound resulted in:

  • Increased levels of methemoglobin.
  • Altered enzyme activities indicative of oxidative stress.
  • Changes in membrane integrity due to ROS production.

These findings suggest that this compound may pose risks when present in biological systems, particularly at elevated concentrations .

Environmental Impact

This compound is also studied for its environmental implications, particularly regarding its biodegradability and effects on aquatic life. Research has shown that various phthalates can exhibit toxic effects on aquatic organisms, influencing their growth and reproductive capabilities. The compound's persistence in the environment raises concerns regarding bioaccumulation and ecosystem health.

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other phthalates:

Compound Effect on SOD (%) Effect on CAT (%) Methemoglobin Increase (%) Toxicity Level
This compound-74.8%+36%SignificantModerate
Di-n-butyl Phthalate (DBP)-66.2%+24%Strongest methemoglobinogenicHigh
Butylbenzyl Phthalate (BBP)-60.9%+20%ModerateModerate

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